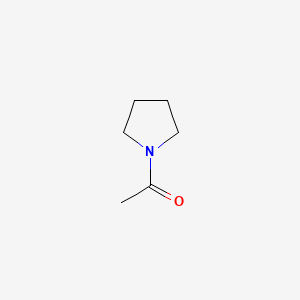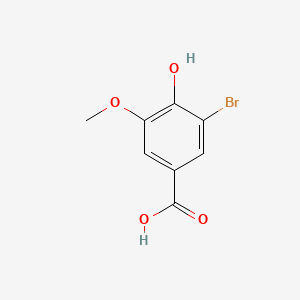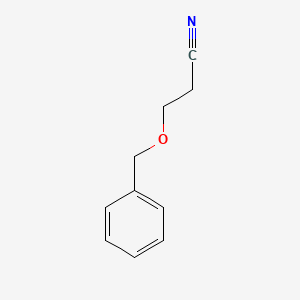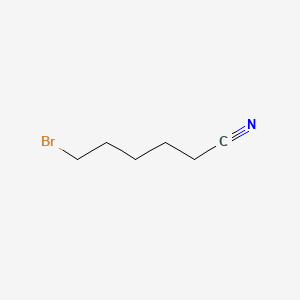
3-Bromo-4-fluorobenzoyl chloride
概要
説明
3-Bromo-4-fluorobenzoyl chloride is a chemical compound used for industrial and scientific research . It is also known as 3-bromo-4-fluoro-benzoic acid chloride .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-fluorobenzoyl chloride is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H .Physical And Chemical Properties Analysis
3-Bromo-4-fluorobenzoyl chloride is a solid at room temperature . It has a boiling point of 43-45°C and a melting point greater than 110°C . The compound has a molecular weight of 237.46 .科学的研究の応用
Organic Synthesis
3-Bromo-4-fluorobenzoyl chloride: is a versatile reagent in organic synthesis. It is particularly useful in the Friedel-Crafts acylation reactions, where it can introduce bromo-fluorobenzoyl groups into aromatic compounds . This reaction is pivotal for synthesizing complex organic molecules that can serve as intermediates in the production of pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-4-fluorobenzoyl chloride is employed to synthesize various pharmacologically active molecules. Its reactivity with different amines and alcohols makes it a valuable building block for creating new drug candidates, especially in the development of anti-inflammatory and anticancer agents .
Material Science
The compound finds applications in material science, particularly in the development of novel polymers and coatings. Its ability to react with various organic and inorganic substrates allows for the creation of materials with specific properties, such as increased resistance to heat or chemical degradation .
Analytical Chemistry
3-Bromo-4-fluorobenzoyl chloride: is used in analytical chemistry as a derivatization agent. It can modify chemical compounds to make them more detectable by certain analytical techniques, such as chromatography or mass spectrometry, enhancing the sensitivity and accuracy of the analysis .
Agrochemical Research
In agrochemical research, this compound is utilized to develop new pesticides and herbicides. Its reactivity can be harnessed to create compounds that target specific pests or weeds, contributing to the production of more effective and environmentally friendly agricultural chemicals .
Biotechnology
Biotechnology applications include the use of 3-Bromo-4-fluorobenzoyl chloride in protein and enzyme research. It can be used to modify peptides and proteins, which is essential for understanding their structure and function. This knowledge is crucial for the design of biotechnological products, such as enzymes used in industrial processes .
Proteomics
In proteomics, 3-Bromo-4-fluorobenzoyl chloride is used to label amino acids in proteins. This labeling helps in the identification and quantification of proteins in complex biological samples, aiding in the discovery of biomarkers for diseases .
Radiosynthesis
The compound is also significant in the field of radiosynthesis, where it is used to introduce fluorine-18, a radioactive isotope, into organic molecules. This is particularly important for creating tracers used in positron emission tomography (PET) imaging, which is a powerful tool in medical diagnostics .
Safety And Hazards
3-Bromo-4-fluorobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzoyl chloride | |
CAS RN |
672-75-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)

